3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
Brand Name: Vulcanchem
CAS No.: 1379811-80-9
VCID: VC2863071
InChI: InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-8-10(25(16,17,18,19)20)4-5-12(11)21-24-15/h3-8H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F)OC
Molecular Formula: C15H12F5NO3S
Molecular Weight: 381.3 g/mol

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

CAS No.: 1379811-80-9

Cat. No.: VC2863071

Molecular Formula: C15H12F5NO3S

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole - 1379811-80-9

Specification

CAS No. 1379811-80-9
Molecular Formula C15H12F5NO3S
Molecular Weight 381.3 g/mol
IUPAC Name [3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Standard InChI InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-8-10(25(16,17,18,19)20)4-5-12(11)21-24-15/h3-8H,1-2H3
Standard InChI Key YMYMQXDSJREIHZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F)OC

Introduction

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a member of the isoxazole family of compounds, specifically belonging to the benzo[c]isoxazole subclass. Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, with the benzo[c]isoxazole scaffold featuring a benzene ring fused to the isoxazole ring. The compound's chemical identity is well-established through various database entries and chemical registries, with multiple systematic names and identifiers assigned to it for reference purposes in scientific literature and chemical catalogs.

The compound is uniquely identified through its CAS registry number (1379811-80-9) and can be referred to by several synonyms, including 3-(3,4-Dimethoxyphenyl)-5-(pentafluoro-λ6-sulfanyl)benzo[c]isoxazole and [3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-yl]-pentafluoro-lambda6-sulfane . These alternative names highlight different aspects of its chemical structure, particularly emphasizing the pentafluorosulfanyl group that contributes significantly to its properties. The compound's molecular formula is C15H12F5NO3S, reflecting its complex structure comprising carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms .

Physicochemical Properties

The physicochemical properties of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole provide crucial insights into its potential behavior in various chemical and biological systems. These properties are summarized in Table 1, which presents data compiled from chemical databases and computational analyses.

Table 1: Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

PropertyValue
Molecular Weight381.3 g/mol
Molecular FormulaC15H12F5NO3S
XLogP3-AA6.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count9
Rotatable Bond Count3
Exact Mass381.04580523 Da

The compound has a molecular weight of 381.3 g/mol, placing it in a range typical for many drug-like compounds but slightly above the optimal range for oral bioavailability according to Lipinski's Rule of Five . Its high XLogP3-AA value of 6.6 indicates significant lipophilicity, suggesting strong affinity for lipid membranes but potentially limited water solubility . This property might influence its absorption, distribution, and bioavailability if considered for pharmaceutical applications.

The molecule contains no hydrogen bond donors but possesses 9 hydrogen bond acceptors, characteristics that influence its intermolecular interactions and potential binding to biological targets . The presence of 3 rotatable bonds suggests moderate conformational flexibility, which can be relevant for molecular recognition processes and receptor binding .

Structural Features and Analysis

Core Structure

The core of the molecule is a benzo[c]isoxazole ring system, which consists of a benzene ring fused to an isoxazole ring. The isoxazole moiety contains adjacent oxygen and nitrogen atoms within a five-membered heterocyclic structure, creating a region of high electron density with potential for hydrogen bonding and other intermolecular interactions . This heterocyclic core is common in many bioactive compounds and pharmaceuticals, contributing to a wide range of biological activities.

The benzo[c]isoxazole scaffold differs from other isoxazole configurations in the positioning of the fusion between the benzene and isoxazole rings. This specific arrangement influences the compound's electronic distribution, planarity, and potential for π-stacking interactions with aromatic systems, such as those found in biological macromolecules like proteins and nucleic acids.

Key Functional Groups

Three primary functional groups characterize this compound and significantly influence its chemical behavior:

Structural Comparison with Related Compounds

Comparing the structure of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole with related compounds provides valuable insights into structure-activity relationships and the potential effects of structural modifications. Table 2 presents a comparative analysis of this compound with structurally related derivatives.

Table 2: Structural Comparison of Related Pentafluorosulfanyl-Containing Isoxazoles

CompoundMolecular FormulaMolecular WeightXLogP3-AAKey Structural Difference
3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazoleC15H12F5NO3S381.3 g/mol6.6Reference compound
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazoleC14H10F5NO2S351.29 g/mol6.6Single methoxy group at 3-position
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazoleC13H8F5NOS321.27 g/mol*Not availableNo methoxy substituents

*Calculated based on molecular formula

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole and related compounds provides valuable insights for potential optimization of its properties for specific applications.

Effect of Substituents

The presence of methoxy groups in the phenyl ring can significantly influence biological activity. Research on related isoxazole derivatives has suggested that electron-rich substituents on the phenyl ring can enhance antiproliferative activity . For instance, studies on N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives demonstrated that an electron-rich fused ring at the phenyl position was beneficial for antiproliferative activity .

Isoxazole Core Significance

The isoxazole heterocycle is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its importance lies in its ability to serve as a rigid scaffold that can present substituents in specific spatial orientations, which is critical for molecular recognition by biological targets .

In the context of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole, the benzo[c]isoxazole core provides a planar, aromatic system that may facilitate interactions with biological macromolecules through π-stacking and other non-covalent interactions.

Analytical Considerations

For researchers working with 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole, several analytical considerations are relevant for identification, characterization, and quality control.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound, with characteristic signals for the aromatic protons, methoxy groups, and the heterocyclic ring system.

  • Mass Spectrometry: The exact mass of 381.04580523 Da serves as a specific identifier in high-resolution mass spectrometry analyses . Fragmentation patterns would likely show characteristic losses related to the methoxy groups and the pentafluorosulfanyl moiety.

  • Infrared Spectroscopy: Expected to show characteristic absorption bands for the ether (C-O-C) stretching of the methoxy groups, aromatic C=C stretching, and specific patterns related to the SF5 group.

Chromatographic Analysis

Chromatographic methods similar to those used for related compounds would likely be effective for the analysis and purification of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole. Flash chromatography using silica gel with appropriate solvent systems such as ethyl acetate-petroleum ether mixtures has been reported for structurally similar compounds .

Future Research Directions

The unique structure and properties of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole suggest several promising avenues for future research.

Medicinal Chemistry Investigations

Given the diverse bioactivities of isoxazole derivatives, systematic screening of this compound against various biological targets would be valuable. Particular focus areas might include:

  • Evaluation as a potential kinase inhibitor, building on the known activity of similar structures against FLT3 and FMS kinases

  • Assessment of anticancer activity, particularly against cell lines where other isoxazole derivatives have shown promise

  • Investigation of potential anti-inflammatory or antimicrobial properties

Synthetic Methodology Development

The development of improved synthetic routes to 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole and related compounds represents another important research direction. This might include:

  • More efficient methods for introducing the pentafluorosulfanyl group

  • Greener synthetic approaches with reduced environmental impact

  • Divergent synthetic strategies allowing for the preparation of structural analogs for SAR studies

Material Science Applications

The compound's structural features, particularly its extended aromatic system and electron-withdrawing substituents, suggest potential applications in materials science, such as:

  • Investigation as a component in organic electronic devices

  • Exploration of potential liquid crystal properties

  • Assessment of fluorescence characteristics for potential sensor applications

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